molecular formula C39H37N5O7 B12095421 N6-Benzoyl-5'-O-DMT-3'-O-methyladenosine

N6-Benzoyl-5'-O-DMT-3'-O-methyladenosine

Cat. No.: B12095421
M. Wt: 687.7 g/mol
InChI Key: BXARQKKKQMVIEG-UHFFFAOYSA-N
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Description

N6-Benzoyl-5’-O-DMT-3’-O-methyladenosine is a synthetic adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Benzoyl-5’-O-DMT-3’-O-methyladenosine typically involves the protection of the adenosine molecule followed by selective functional group modifications. The process often includes:

Industrial Production Methods

Industrial production of N6-Benzoyl-5’-O-DMT-3’-O-methyladenosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N6-Benzoyl-5’-O-DMT-3’-O-methyladenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), thiol compounds

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N6-benzoyl-5’-O-DMT-3’-O-methyladenosine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

N6-Benzoyl-5’-O-DMT-3’-O-methyladenosine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.

    Biology: Acts as a smooth muscle vasodilator and has been shown to inhibit cancer progression.

    Medicine: Potential therapeutic applications in treating cardiovascular diseases and cancer.

    Industry: Utilized in the production of nucleic acid-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of N6-Benzoyl-5’-O-DMT-3’-O-methyladenosine involves its interaction with adenosine receptors and other molecular targets. By mimicking the structure of adenosine, it can bind to these receptors and modulate various signaling pathways. This modulation can lead to vasodilation, inhibition of cancer cell proliferation, and other biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Adenosine phosphate
  • Acadesine
  • Clofarabine
  • Fludarabine phosphate
  • Vidarabine

Uniqueness

N6-Benzoyl-5’-O-DMT-3’-O-methyladenosine is unique due to its specific structural modifications, which confer distinct biological activities. Unlike other adenosine analogs, it has a combination of benzoyl, DMT, and methyl groups that enhance its stability and efficacy in various applications .

Properties

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]purin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H37N5O7/c1-47-29-18-14-27(15-19-29)39(26-12-8-5-9-13-26,28-16-20-30(48-2)21-17-28)50-22-31-34(49-3)33(45)38(51-31)44-24-42-32-35(40-23-41-36(32)44)43-37(46)25-10-6-4-7-11-25/h4-21,23-24,31,33-34,38,45H,22H2,1-3H3,(H,40,41,43,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXARQKKKQMVIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H37N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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